(S)-Stereochemistry is Mandatory for Biological Activity in AHL Analogs
The (S)-enantiomer of N-acyl homoserine lactones is essential for biological activity. A systematic SAR study of N-(3-oxododecanoyl)-L-homoserine lactone analogs demonstrated that structures lacking the L-configuration at the chiral center were essentially devoid of immune modulatory activity [1]. This stereochemical requirement underscores why (S)-N-(2-Oxotetrahydrofuran-3-yl)propionamide, with its defined (S)-configuration, is preferred over racemic or (R)-enantiomer forms for applications requiring specific biological recognition [2].
| Evidence Dimension | Stereochemical requirement for activity |
|---|---|
| Target Compound Data | (S)-configuration |
| Comparator Or Baseline | (R)-enantiomer or racemic mixture |
| Quantified Difference | Activity lost or significantly reduced for (R)-enantiomer |
| Conditions | In vitro immune modulation assays; murine and human leucocyte proliferation and TNF-alpha secretion [1] |
Why This Matters
Procurement of the correct (S)-enantiomer is critical to ensure the compound retains the intended biological activity, avoiding costly experimental failures associated with inactive stereoisomers.
- [1] Chhabra, S. R., et al. (2003). Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators. Journal of Medicinal Chemistry, 46(1), 97-104. View Source
- [2] ChemBlink. (n.d.). N-[(3S)-2-Oxotetrahydro-3-Furanyl]Propanamide (CAS 478240-81-2). View Source
